(Z)-5-((1H-indol-3-yl)methylene)-4-thioxothiazolidin-2-one
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Overview
Description
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one is a heterocyclic compound that has garnered significant interest due to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one typically involves the condensation of indole-3-carbaldehyde with thiazolidin-4-one derivatives. A common method includes the use of ammonium acetate as a catalyst in ethanol under reflux conditions . The general procedure involves mixing 4-thioxo-1,3-thiazolidin-2-one with indole-3-carbaldehyde in the presence of ammonium acetate and ethanol, followed by heating under reflux to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up techniques apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification methods such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Investigated for its potential as an anticancer and anti-allergic agent.
Mechanism of Action
The mechanism of action of 5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound has shown affinity for lysosomal protective protein, thromboxane-A synthase, and peroxisome proliferator-activated receptor gamma (PPARγ).
Pathways Involved: It modulates inflammatory pathways by reducing levels of immunoglobulins (IgE, IgA, IgM) and cytokines (IL-2, TNF-α), leading to anti-inflammatory and anti-allergic effects.
Comparison with Similar Compounds
Similar Compounds
3-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid: Exhibits similar biological activities but with different pharmacokinetic properties.
5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]alkancarboxylic acids: These derivatives have shown enhanced antimicrobial activity compared to the parent compound.
Uniqueness
5-(1H-indol-3-ylmethylene)-4-thioxo-1,3-thiazolidin-2-one stands out due to its broad spectrum of biological activities and its potential as a lead compound for developing new therapeutic agents. Its unique combination of an indole and thiazolidinone moiety contributes to its diverse pharmacological properties .
Properties
Molecular Formula |
C12H8N2OS2 |
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Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-[(E)-indol-3-ylidenemethyl]-4-sulfanyl-3H-1,3-thiazol-2-one |
InChI |
InChI=1S/C12H8N2OS2/c15-12-14-11(16)10(17-12)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,16H,(H,14,15)/b7-5- |
InChI Key |
UWMSZMZKWBGDAW-ALCCZGGFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(NC(=O)S3)S)/C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=O)S3)S)C=N2 |
Origin of Product |
United States |
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